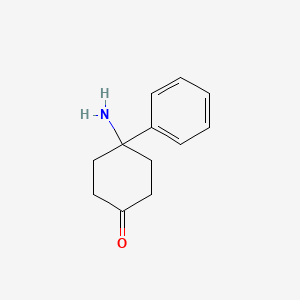

4-Amino-4-phenylcyclohexan-1-one

货号 B1612797

分子量: 189.25 g/mol

InChI 键: JXNHEUAANNGFFV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US04460604

Procedure details

A reaction mixture consisting of 21.9 gm. (0.085 mole) 4-isocyanato-4-phenylcyclohexanone ethylene ketal (prepared as in Example 17, Part G), 10.9 gm. sodium hydroxide, and 210 ml. ethylene glycol is heated at the reflux temperature for sixty-six (66) hours. A solution results which is cooled in an ice-water bath. A small amount of ice is added to the solution followed by 23 ml. of concentrated hydrochloric acid which is added dropwise with stirring. After five minutes, the acidified solution is made strongly basic by adding 50% aqueous sodium hydroxide. The basic solution is diluted with 800 ml. water. The strongly basic, dilute aqueous solution is then extracted four times with 200 ml. portions of diethyl ether. The extracts are combined and washed with water and with brine, before removing the ether by evaporation under reduced pressure. The residue thus obtained is dissolved in 50 ml. of diethyl ether and the oily solution is treated with an equivalent of 3 N hydrogen chloride in diethyl ether. A precipitate forms which is collected on a filter and recrystallized from a mixture of methylene chloride and ethyl acetate. There is thus obtained 15.2 gm. (52% yield) of 4-amino-4-phenylcyclohexanone, ethylene ketal hydrochloride which has a melting point at 226° to 228° C. (with decomposition). A second crop of crystals weighs 1.60 gm. and has a melting range from 222° to 226° C. An analytical sample has a melting point at 248° to 249° C.

Name

4-isocyanato-4-phenylcyclohexanone ethylene ketal

Quantity

0.085 mol

Type

reactant

Reaction Step One

[Compound]

Name

( 66 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

ethylene ketal hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Yield

52%

Identifiers

|

REACTION_CXSMILES

|

C1O[C:4]2([CH2:9][CH2:8][C:7]([N:16]=C=O)([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH2:6][CH2:5]2)[O:3]C1.[OH-].[Na+].C(O)CO.Cl>C(OCC)C.O>[NH2:16][C:7]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]1 |f:1.2|

|

Inputs

Step One

|

Name

|

4-isocyanato-4-phenylcyclohexanone ethylene ketal

|

|

Quantity

|

0.085 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1COC2(CCC(CC2)(C2=CC=CC=C2)N=C=O)O1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

[Compound]

|

Name

|

( 66 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eight

[Compound]

|

Name

|

ethylene ketal hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solution results which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled in an ice-water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A small amount of ice is added to the solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The basic solution is diluted with 800 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The strongly basic, dilute aqueous solution is then extracted four times with 200 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water and with brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before removing the ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by evaporation under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue thus obtained

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

is dissolved in 50 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A precipitate forms which is collected on

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized from a mixture of methylene chloride and ethyl acetate

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1(CCC(CC1)=O)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 52% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |